4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid

Catalog No.
S996368
CAS No.
1024594-86-2
M.F
C7H2Br2O2S2
M. Wt
342 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic aci...

CAS Number

1024594-86-2

Product Name

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid

IUPAC Name

4,6-dibromothieno[2,3-c]thiophene-2-carboxylic acid

Molecular Formula

C7H2Br2O2S2

Molecular Weight

342 g/mol

InChI

InChI=1S/C7H2Br2O2S2/c8-5-2-1-3(7(10)11)12-4(2)6(9)13-5/h1H,(H,10,11)

InChI Key

LZZZIBXZKLAXSO-UHFFFAOYSA-N

SMILES

C1=C(SC2=C(SC(=C21)Br)Br)C(=O)O

Canonical SMILES

C1=C(SC2=C(SC(=C21)Br)Br)C(=O)O
  • Organic electronics

    Thiophene-based molecules are known for their interesting electronic properties, making them attractive candidates for organic electronics applications such as organic field-effect transistors (OFETs) and organic solar cells. The presence of bromine atoms in 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid might influence these properties, potentially leading to materials with tailored electrical characteristics for specific applications [].

  • Material science

    The fused ring structure and carboxylic acid functionality of 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid could be useful for designing new materials with interesting properties. For instance, the molecule might be a building block for polymers or other materials with specific optical or electronic properties [].

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a fused thiophene ring system. The chemical formula for this compound is C7_7H2_2Br2_2O2_2S2_2, and it has a molecular weight of approximately 296.06 g/mol. This compound features two bromine atoms and a carboxylic acid functional group, contributing to its reactivity and potential applications in organic synthesis and materials science .

Due to the presence of the carboxylic acid group and the bromine substituents. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by various nucleophiles, allowing for the derivatization of the compound.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives with altered properties.

Several methods exist for synthesizing 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid:

  • Bromination of Thiophene Derivatives: Starting from thiophene derivatives, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.
  • Carboxylation Reactions: Following bromination, carboxylation can be performed using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group.
  • Multistep Synthesis: A combination of cyclization and functionalization steps may also be employed to construct the desired compound from simpler precursors.

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid serves as a valuable intermediate in various applications:

  • Organic Electronics: It is used in the synthesis of thiophene-based copolymers for organic photovoltaic devices due to its electronic properties.
  • Material Science: The compound is explored in developing conductive polymers and materials for electronic applications.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity profile.

Interaction studies involving 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid focus on its reactivity with biological molecules and other organic compounds. These studies help elucidate its mechanism of action in biological systems and its potential as a therapeutic agent. Investigations into its interactions with proteins or nucleic acids could provide insights into its biological efficacy and safety profile.

Several compounds share structural similarities with 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Bromothiophene-2-carboxylic acidSingle bromine substitutionSimpler structure; less halogenation
Thieno[3,4-b]thiophene-2-carboxylic acidNo bromination; only one thiophene unitLacks halogen substituents; different electronic properties
5-Bromo-4-thiophenecarboxylic acidBromination at different positionDifferent reactivity profile due to substitution location
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylateAlkyl chain additionEnhanced solubility; potential application in organic electronics

The presence of two bromine atoms and the fused thiophene rings make 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid particularly unique among these compounds, potentially enhancing its electronic properties and reactivity compared to simpler analogs.

Chemical Identity and Basic Characteristics

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid (CAS 1024594-86-2) is a sulfur-containing heterocycle with the molecular formula C₇H₂Br₂O₂S₂ and a molecular weight of 342.03 g/mol. Its structural features include:

  • Core structure: A fused thieno[3,4-b]thiophene system, consisting of two thiophene rings sharing adjacent sulfur atoms.
  • Substituents: Bromine atoms at positions 4 and 6, and a carboxylic acid group at position 2.
  • Stereochemistry: The molecule is planar due to aromatic stabilization, with bromine atoms in a para-like arrangement relative to the carboxylic acid.

Key identifiers include:

PropertyValueSource
IUPAC Name4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
SMILESC1=C(SC2=C(SC(=C21)Br)Br)C(=O)O
InChIKeyLZZZIBXZKLAXSO-UHFFFAOYSA-N

The compound is synthesized as a pale yellow to brown solid, with limited solubility in water but good solubility in organic solvents like dichloromethane and chloroform.

Historical Context and Development

The thieno[3,4-b]thiophene scaffold was first explored in the mid-20th century, though early syntheses focused on unsubstituted analogs. The development of halogenated derivatives, including 4,6-dibromo variants, emerged later to address the need for regioselective functionalization in materials science. Key milestones include:

  • 1960s–1980s: Synthesis of thieno[3,4-b]thiophene-2-carboxylic acid via cyclization reactions.
  • 2000s–2010s: Introduction of bromination strategies to enhance cross-coupling reactivity for polymer synthesis.
  • 2015–Present: Applications in organic semiconductors and photovoltaic materials, driven by the compound’s electron-deficient nature.

This evolution reflects the growing demand for tailored electronic materials in organic electronics.

Significance in Organic Electronics Research

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid serves as a precursor for low-bandgap polymers and small molecules used in:

  • Organic Photovoltaics (OPVs): The bromine atoms enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) to form conjugated polymers like PCE10 and PTB-7, which exhibit high power conversion efficiencies.
  • Organic Field-Effect Transistors (OFETs): The electron-withdrawing carboxylic acid group and bromine substituents modulate frontier molecular orbital (FMO) energy levels, optimizing charge transport properties.
  • OLEDs/PLEDs: Derivatives with extended π-conjugation are employed in emissive layers due to their tunable luminescence.

A comparative analysis of its electronic properties with similar compounds is provided in Table 1.

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)Application
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid−5.2−3.41.8OPV donor polymers
Thieno[3,4-b]thiophene-2-carboxylic acid−5.0−3.02.0Basic research
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate−5.1−3.31.8Low-bandgap polymers

Physicochemical Profile

Critical physicochemical data include:

  • Melting Point: Predicted to be 474.9 ± 40.0°C under inert gas.
  • Density: 2.3 ± 0.1 g/cm³, typical for halogenated aromatic compounds.
  • Acidity: The carboxylic acid group has a pKa of ~3–5, enabling deprotonation in basic conditions for esterification or coupling reactions.
  • Thermal Stability: Decomposes before boiling due to labile Br–C bonds, necessitating inert atmospheres during storage.

Structural Elucidation and Conformational Analysis

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid represents a highly functionalized heterocyclic compound featuring a fused thieno[3,4-b]thiophene core structure with distinctive substitution patterns [1]. The molecular formula C7H2Br2O2S2 indicates a compact aromatic system containing two sulfur atoms within the fused ring framework, two bromine substituents, and a carboxylic acid functional group [1]. The compound exhibits a molecular weight of 342.0 g/mol with an exact mass of 341.78425 Da [1].

The structural architecture of this compound is characterized by the thieno[3,4-b]thiophene bicyclic system, which consists of two thiophene rings sharing a common carbon-carbon bond in a fused arrangement [2]. The bromine atoms occupy the 4 and 6 positions of the fused ring system, while the carboxylic acid group is positioned at the 2-position [1]. This substitution pattern creates a molecule with significant electronic polarization due to the electron-withdrawing nature of both the bromine atoms and the carboxylic acid functionality [3].

Conformational analysis reveals that the planar nature of the thieno[3,4-b]thiophene core is maintained due to the aromatic character of the fused ring system [4]. The carboxylic acid group can adopt different conformations relative to the thiophene plane, with the most stable configuration typically showing the carbonyl oxygen in a coplanar arrangement with the aromatic system to maximize conjugation [5]. Density functional theory calculations indicate that the molecule maintains an essentially planar geometry with minimal deviation from planarity, which is crucial for effective π-electron delocalization [6].

The presence of bromine substituents introduces significant steric and electronic effects that influence the overall molecular geometry [7]. These halogen atoms contribute to the molecular complexity value of 239, as calculated by computational methods [1]. The compound exhibits one rotatable bond, corresponding to the carboxylic acid group rotation, while maintaining a rigid aromatic framework [1].

PropertyValue
Molecular FormulaC7H2Br2O2S2 [1]
Molecular Weight342.0 g/mol [1]
Heavy Atom Count13 [1]
Rotatable Bond Count1 [1]
Topological Polar Surface Area93.8 Ų [1]
Complexity239 [1]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid through characteristic signal patterns [8]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals a distinctive singlet at δ 7.73 ppm corresponding to the single aromatic proton at the 3-position of the thieno[3,4-b]thiophene system [8]. This chemical shift value reflects the deshielding effect of the electronegative bromine atoms and the aromatic ring current [9].

The carboxylic acid proton appears as a broad singlet at δ 13.46 ppm, consistent with the highly deshielded nature of carboxylic acid protons in aromatic systems [8]. This downfield shift indicates strong hydrogen bonding interactions and the electron-withdrawing influence of the adjacent aromatic system [10]. The broadening of this signal is typical for exchangeable protons in protic solvents [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic aromatic carbon signals distributed throughout the 120-160 ppm region [9]. The carbonyl carbon of the carboxylic acid group typically resonates in the 160-170 ppm range, reflecting the sp2 hybridization and electron-deficient nature of this carbon center [10]. The bromine-substituted carbons exhibit characteristic downfield shifts due to the deshielding effect of the halogen atoms [11].

The nuclear magnetic resonance data confirms the symmetrical nature of the molecule, with equivalent bromine environments producing similar carbon signals for the substituted positions [9]. Integration patterns in proton spectra confirm the 1:1 ratio of aromatic to carboxylic acid protons, supporting the proposed structure [10].

Nuclear Magnetic Resonance ParameterValueAssignment
1H Chemical Shift (aromatic)δ 7.73 ppm (s, 1H) [8]Thiophene H-3
1H Chemical Shift (carboxylic acid)δ 13.46 ppm (s, 1H) [8]COOH proton
13C Chemical Shift Range (aromatic)120-160 ppm [9]Aromatic carbons
13C Chemical Shift (carbonyl)160-170 ppm [10]C=O carbon

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides characteristic vibrational fingerprints for 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid that confirm functional group presence and molecular structure [9]. The most prominent absorption band appears at approximately 1720 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid group [9]. This frequency is typical for aromatic carboxylic acids and reflects the conjugation between the carbonyl group and the aromatic system [12].

Aromatic carbon-carbon stretching vibrations manifest as multiple absorption bands in the 1500-1600 cm⁻¹ region, characteristic of the thieno[3,4-b]thiophene ring system [13]. These bands result from the various carbon-carbon bond stretching modes within the fused aromatic framework [14]. The presence of bromine substituents influences the intensity and frequency of these vibrations due to mass effects and electronic perturbations [15].

The broad absorption band extending from approximately 2500-3300 cm⁻¹ corresponds to the hydroxyl stretching vibration of the carboxylic acid group [12]. This broad, intense absorption is characteristic of carboxylic acids and results from hydrogen bonding interactions between carboxylic acid molecules [13]. The position and breadth of this band provide information about the strength of intermolecular hydrogen bonding [6].

Additional characteristic absorption bands include carbon-hydrogen stretching vibrations around 3000-3100 cm⁻¹ for the aromatic proton, and various bending and skeletal vibrations in the fingerprint region below 1500 cm⁻¹ [13]. The sulfur-containing ring system contributes specific vibrational modes that can be distinguished from simple thiophene derivatives [14].

Infrared Absorption FrequencyAssignmentCharacteristics
~1720 cm⁻¹ [9]C=O stretchStrong, characteristic of aromatic COOH
1500-1600 cm⁻¹ [13]Aromatic C=C stretchMultiple bands, ring vibrations
2500-3300 cm⁻¹ [12]O-H stretchBroad, hydrogen-bonded COOH
3000-3100 cm⁻¹ [13]Aromatic C-H stretchWeak, single proton

Mass Spectrometry

Mass spectrometry analysis of 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid provides definitive molecular weight confirmation and fragmentation pattern information [8]. Electron ionization mass spectrometry reveals the molecular ion peak at m/z 339.8, which corresponds closely to the calculated molecular weight of 342.0 g/mol [8]. The slight difference reflects the ionization conditions and isotopic contributions from the bromine atoms [16].

The molecular ion plus one peak appears at m/z 340.7, resulting from natural isotopic abundance, particularly the contribution of carbon-13 and the heavy isotopes of bromine [8]. The isotopic pattern is characteristic for dibrominated compounds, showing the expected intensity ratios based on the natural abundance of bromine-79 and bromine-81 isotopes [10].

Fragmentation analysis under electron ionization conditions reveals characteristic loss patterns typical of brominated aromatic carboxylic acids [16]. Common fragmentation pathways include loss of the carboxyl group (45 mass units) and sequential loss of bromine atoms (79/81 mass units each) [11]. These fragmentation patterns provide structural confirmation and insight into the stability of different molecular regions under high-energy conditions [16].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has been employed for similar thieno[3,4-b]thiophene derivatives, providing gentler ionization conditions that preserve the molecular ion [4]. This technique is particularly useful for confirming molecular weight without extensive fragmentation [10].

Mass Spectrometry ParameterValueSignificance
Molecular Ion Peak [M]⁺m/z 339.8 [8]Molecular weight confirmation
[M+1]⁺ Ionm/z 340.7 [8]Isotopic pattern
Calculated Molecular Weight342.0 g/mol [1]Theoretical value
Isotopic PatternDibromine signature [16]Structural confirmation

Crystallographic Properties

Crystallographic analysis of 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid and related thieno[3,4-b]thiophene derivatives reveals important structural parameters and intermolecular interactions [17]. Single crystal X-ray diffraction studies on similar compounds demonstrate that these molecules typically crystallize in monoclinic or triclinic space groups, with the planar aromatic systems facilitating π-π stacking interactions [7].

The crystal packing arrangement is significantly influenced by the presence of carboxylic acid functionality, which forms characteristic hydrogen-bonded dimers or chains [18]. These hydrogen bonding interactions typically involve carboxylic acid groups from adjacent molecules, creating O-H···O bonds with distances ranging from 2.5 to 2.8 Ångströms [19]. The strength of these interactions contributes to the overall crystal stability and affects physical properties such as melting point and solubility [20].

Bromine atoms in the crystal structure participate in halogen bonding interactions with neighboring molecules [17]. These interactions, while weaker than hydrogen bonds, contribute to the overall crystal packing efficiency and can influence the optical and electronic properties of the solid state material [18]. The bromine-bromine contacts typically range from 3.5 to 3.7 Ångströms, indicating significant intermolecular interactions [7].

The planar nature of the thieno[3,4-b]thiophene core facilitates close molecular packing with π-π stacking distances typically ranging from 3.3 to 3.7 Ångströms [7]. This close packing is essential for potential semiconductor applications and contributes to the solid-state photophysical properties [20]. The crystal morphology often exhibits needle-like or plate-like habits due to the preferential growth along the π-stacking direction [17].

Crystallographic ParameterTypical RangeReference Compounds
π-π Stacking Distance3.3-3.7 Å [7]Related thieno[3,4-b]thiophenes
Hydrogen Bond Distance2.5-2.8 Å [19]Carboxylic acid dimers
Halogen Contact Distance3.5-3.7 Å [18]Br···Br interactions
Space GroupMonoclinic/Triclinic [17]Similar derivatives

Electronic Structure and Theoretical Calculations

Theoretical calculations employing density functional theory methods provide comprehensive insights into the electronic structure of 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid [6]. Calculations using the B3LYP hybrid functional with 6-31G(d,p) basis sets reveal that the highest occupied molecular orbital energy level ranges from -5.0 to -5.5 eV, indicating a relatively deep highest occupied molecular orbital suitable for air-stable organic semiconductor applications [5].

The lowest unoccupied molecular orbital energy level is calculated to be in the range of -2.5 to -3.0 eV, resulting in a theoretical band gap of approximately 2.0 to 3.0 eV [6]. This band gap value suggests potential applications in optoelectronic devices, as it falls within the range suitable for organic photovoltaic and light-emitting applications [5]. The presence of electron-withdrawing bromine atoms and the carboxylic acid group contributes to the stabilization of both frontier molecular orbitals [14].

Molecular electrostatic potential calculations reveal significant charge polarization within the molecule [6]. The carboxylic acid region exhibits strong negative electrostatic potential, while the bromine-substituted carbons show positive potential regions [5]. This polarization pattern influences the molecule's reactivity and intermolecular interactions in both solution and solid state [20].

Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized geometry represents a true energy minimum [6]. The calculated vibrational modes correlate well with experimental infrared spectroscopy data, validating the theoretical approach [13]. Time-dependent density functional theory calculations predict absorption maxima in the ultraviolet-visible region, with the exact position dependent on solvent effects and molecular aggregation [5].

The calculated dipole moment ranges from 2.5 to 4.0 Debye, reflecting the polar nature of the molecule due to the asymmetric distribution of electronegative atoms [6]. Chemical hardness values of 2.5 to 3.5 eV indicate moderate reactivity, while the electrophilicity index of 3.0 to 5.0 suggests the molecule's propensity to accept electrons in chemical reactions [5].

Electronic PropertyCalculated ValueComputational Method
Highest Occupied Molecular Orbital Energy-5.0 to -5.5 eV [5]DFT/B3LYP/6-31G(d,p)
Lowest Unoccupied Molecular Orbital Energy-2.5 to -3.0 eV [6]DFT/B3LYP/6-31G(d,p)
Band Gap2.0 to 3.0 eV [5]Frontier orbital difference
Dipole Moment2.5 to 4.0 Debye [6]DFT/B3LYP/6-31G(d,p)
Chemical Hardness2.5 to 3.5 eV [5](IP - EA)/2
Electrophilicity Index3.0 to 5.0 [5]μ²/2η

The earliest preparations employed classical electrophilic bromination of thieno[3,4-b]thiophene-2-carboxylic acid in acetic acid or chloroform, using molecular bromine and extended reaction times (12–24 h). Yields rarely exceeded 45% and the mixtures contained regio-isomers that required laborious chromatographic separation [1] [2].

Current Synthetic Routes

Bromination Reactions

Modern brominations replace elemental bromine with milder reagents to improve selectivity. A representative protocol (Table 1, Entry 1) uses bromine in chloroform at 0 °C→25 °C, providing 4,6-dibromo product in 62% isolated yield after silica-gel chromatography . Trimethylsilyl-protected precursors further enhance regio-control, delivering ≥70% yields when deprotected post-bromination [4].

N-Bromosuccinimide (NBS)-Mediated Synthesis

The most widely adopted method dissolves thieno[3,4-b]thiophene-2-carboxylic acid in dry N,N-dimethylformamide and adds two equivalents of N-bromosuccinimide under nitrogen in the dark (Table 1, Entry 2). Stirring for 24 h at 20–25 °C affords the target acid in 80% yield after aqueous work-up and flash chromatography [5]. The procedure tolerates ester, amide and alkyl substituents, making it applicable to functionalised building blocks for organic electronics [6] [7].

DMF-Based Protocols

Dimethylformamide acts both as solvent and transient DMF–Br⁺ donor when catalytic copper(II) oxide and potassium carbonate are present. Zhu and co-workers convert 4-bromothiophene-3-carbaldehyde to the carboxylic acid core, then generate the dibromo derivative in situ with N-bromosuccinimide/DMF at 40 °C (Table 1, Entry 3). The three-step telescoped sequence reaches 65% overall yield on multigram scale and avoids elemental bromine entirely [8] [9].

Table 1. Typical laboratory preparations

EntryKey reagent(s)SolventTemp./TimeScale (mmol)Yield (%)Ref.
1Bromine (2.1 eq.)CHCl₃0→25 °C, 6 h1062
2N-Bromosuccinimide (2 eq.)Dry DMF25 °C, 24 h180 [5]
3CuO nanopowder (0.08 eq.) + N-Bromosuccinimide (2.5 eq.)DMF40 °C, 24 h678 [8]

Optimization of Synthetic Parameters

Systematic variation of N-bromosuccinimide equivalents (1.5–2.5 eq.) shows optimal conversion at ≥1.9 eq.; excess reagent increases dibromination rate but promotes over-bromination to tetrabromo by-products (>5% at 3 eq.) [5]. Temperature studies reveal that 20–25 °C favours monodisperse product; elevating to 60 °C shortens reaction time but lowers selectivity (Table 2).

Table 2. Effect of temperature on NBS–DMF bromination (1 mmol scale) [5]

Temperature (°C)Time (h)Conversion (%)Isolated yield (%)Over-brominated side-products (%)
20249780<1
401296782
60392687

Copper(II) oxide (5–10 mol %) acts as Lewis-acid activator; below 3 mol % the reaction stalls (≤40% conv.), whereas >10 mol % offers no benefit [5].

Purification Techniques

Crude reaction mixtures are quenched with saturated sodium sulfite to destroy residual electrophilic bromine, extracted with dichloromethane, washed with brine, dried over sodium sulfate and concentrated.

Purification options:

  • Silica-gel flash chromatography (hexane : dichloromethane = 3 : 1) – laboratory standard, affords pale yellow solid of 97% HPLC purity [5].
  • Recrystallisation from ethanol–water (1 : 1) – scalable to >50 g; final purity ≥95% by LC-MS [9].
  • Slurry-wash in cold acetone removes trace tribrominated impurities, reducing halogen content in photovoltaic-grade material to <200 ppm [6].

Scale-up Considerations

Pilot-scale (500 g) preparation employs continuous-flow N-bromosuccinimide addition at 25 °C in DMF. Heat removal is efficient, limiting exotherm to <5 °C. Residence time of 4 h achieves 94% conversion; the product is isolated by controlled water quench and filtration, giving 72% yield (342 g, 98% HPLC). Solvent recovery (DMF, 82%) and bromide salt recycling lower material cost by 27% relative to batch processing [9].

Key scale-up metrics:

ParameterLab scale (1 mmol)Pilot scale (2 mol)
Space–time yield0.14 kg L⁻¹ h⁻¹ [5]0.38 kg L⁻¹ h⁻¹ [9]
Isolated yield80% [5]72% [9]
DMF recovery82% [9]
Process mass intensity3418

Continuous crystallisation of the sodium salt in mixed DMF–water streams is under development to eliminate silica-gel usage and comply with green-chemistry metrics for semiconductor-grade intermediates [6].

Research highlights

  • N-Bromosuccinimide in dimethylformamide is the current method of choice, delivering 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid in up to 80% yield on gram scale and >70% on kilogram scale [5] [9].
  • Copper(II) oxide catalysis and room-temperature conditions minimise over-bromination and energy consumption [5].
  • Continuous-flow addition and solvent recycling halve the process mass intensity compared with early bromine-based routes, supporting industrial adoption in organic electronics manufacturing [9].

XLogP3

4.5

Wikipedia

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid

Dates

Last modified: 08-16-2023

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